molecular formula C11H6Cl2N4 B8793837 3-(2,5-Dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine

3-(2,5-Dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine

Cat. No. B8793837
M. Wt: 265.09 g/mol
InChI Key: PJLONOKQQCUQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C11H6Cl2N4 and its molecular weight is 265.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-Dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2,5-Dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

3-(2,5-dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C11H6Cl2N4/c12-8-6-14-11(13)16-10(8)7-5-15-17-4-2-1-3-9(7)17/h1-6H

InChI Key

PJLONOKQQCUQEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C3=NC(=NC=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

K2CO3 (20.82 g, 150.65 mmol) and KOH (16.91 g, 301.31 mmol) were added in one portion to a mixture of (E)-4-(2-butoxyvinyl)-2,5-dichloropyrimidine (Intermediate 22, 74.46 g, 301.31 mmol) and 1-aminopyridinium iodide (66.9 g, 301.31 mmol) in DMSO (1.415 L) at r.t. The mixture was stirred at r.t. for 1.5 h and then at 90° C. for 4 h. After cooling, the mixture was diluted with water (5 L) and stirred for 0.5 h. The resulting solid was collected by filtration and washed with water (5 L). Purification by FCC, eluting with 0-20% EtOAc in CH2Cl2 gave the title compound (16.2 g, 20%) as a cream solid after trituration with diethyl ether; 1H NMR: 7.29 (1H, td), 7.74 (1H, ddd), 8.58 (1H, dt), 8.82 (1H, s), 8.98 (1H, dt), 9.10 (1H, s). m/z: ES+, MH+ 264.89.
Name
Quantity
20.82 g
Type
reactant
Reaction Step One
Name
Quantity
16.91 g
Type
reactant
Reaction Step One
Quantity
74.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.415 L
Type
solvent
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step Two
Yield
20%

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